3-Aminopentanoic acid hydrochloride
Description
Contextualization within Non-Proteinogenic Amino Acid Research
Unlike the 20 common proteinogenic amino acids that are the fundamental constituents of proteins, non-proteinogenic amino acids (NPAAs) are not genetically coded for protein synthesis. However, they play crucial roles in biological systems and are a rich source of novel bioactive compounds. 3-Aminopentanoic acid, as a β-amino acid, falls into this category. cymitquimica.com Research into NPAAs like 3-aminopentanoic acid is driven by their potential as mimics of proteinogenic amino acids, which can lead to the development of peptides and other molecules with unique structural and functional properties.
Overview of Scientific Significance and Research Trajectories for 3-Aminopentanoic Acid Hydrochloride
The scientific significance of this compound lies primarily in its utility as a synthon, or building block, in organic and medicinal chemistry. guidechem.com Its structure is of particular interest for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. These are valuable in drug discovery as they can exhibit improved stability and bioavailability compared to their natural peptide counterparts.
Current research trajectories are exploring the incorporation of 3-aminopentanoic acid into novel pharmaceutical agents. guidechem.comcymitquimica.com Its chiral nature, existing as (R) and (S) enantiomers, adds another layer of complexity and potential for specificity in drug design. guidechem.comcymitquimica.com The (R)-enantiomer, in particular, has been noted for its biological activity and is used in the synthesis of various pharmaceutical compounds. guidechem.com
Foundational Discoveries and Natural Occurrence of 3-Aminopentanoic Acid
While the hydrochloride salt is a laboratory staple, the parent compound, 3-aminopentanoic acid, has been a subject of study for its fundamental chemical properties and synthesis. Early research focused on methods of its preparation, such as the reductive amination of α-keto acids. libretexts.org
The natural occurrence of 3-aminopentanoic acid is not as well-documented as that of proteinogenic amino acids. However, some sources suggest that (R)-3-aminopentanoic acid is found in certain proteins and peptides. guidechem.com Further investigation is needed to fully elucidate its natural distribution and biological roles.
Interactive Data Table: Properties of 3-Aminopentanoic Acid and its Hydrochloride Salt
| Property | 3-Aminopentanoic acid | This compound |
| Molecular Formula | C5H11NO2 sigmaaldrich.comsynthonix.comscbt.com | C5H12ClNO2 cymitquimica.comscbt.comglpbio.com |
| Molecular Weight | 117.15 g/mol sigmaaldrich.comscbt.com | 153.61 g/mol scbt.comglpbio.com |
| Appearance | Solid sigmaaldrich.com | White to off-white crystalline solid cymitquimica.com |
| Solubility | Soluble in water cymitquimica.com | Soluble in water cymitquimica.com |
| CAS Number | 18664-78-3 synthonix.comscbt.comchemspider.com | 80914-37-0 cymitquimica.comglpbio.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBHFUQDIXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674217 | |
| Record name | 3-Aminopentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80914-37-0 | |
| Record name | 3-Aminopentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for 3 Aminopentanoic Acid Hydrochloride
Chemoenzymatic Synthesis Approaches for Chiral 3-Aminopentanoic Acid Hydrochloride
Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer elegant pathways to chiral molecules. The application of biocatalysis to the synthesis of β-amino acids is a growing field, promising high enantioselectivity under mild reaction conditions.
Enantioselective Biocatalytic Transformations
Enzymes such as lipases, proteases, and transaminases are powerful tools for the synthesis of chiral amino acids. One of the primary strategies employed is the kinetic resolution of racemic mixtures. For instance, lipases are widely used to selectively hydrolyze one enantiomer of an amino acid ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. nih.govnih.gov While specific examples for 3-aminopentanoic acid are not extensively documented in publicly available literature, the principle can be readily applied. A racemic mixture of ethyl 3-aminopentanoate could be subjected to enzymatic hydrolysis, where a lipase would preferentially catalyze the hydrolysis of one enantiomer, yielding the corresponding enantiomerically enriched carboxylic acid and the unreacted ester of the opposite configuration.
Table 1: Potential Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Aminopentanoate
| Enzyme Source | Potential Outcome | Enantiomeric Excess (ee) |
|---|---|---|
| Candida antarctica Lipase B (CALB) | (R)-3-Aminopentanoic acid and (S)-Ethyl 3-aminopentanoate | Potentially high |
Transaminases, or aminotransferases, represent another class of enzymes with significant potential for the synthesis of β-amino acids. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. While many known transaminases exhibit a preference for α-keto acids, research into their application for the synthesis of β-amino acids is ongoing. A hypothetical route to 3-aminopentanoic acid would involve the asymmetric amination of 3-oxopentanoic acid.
Enzyme Engineering for Stereocontrol in 3-Aminopentanoic Acid Synthesis
The substrate scope and stereoselectivity of naturally occurring enzymes can be limited. Enzyme engineering, through techniques like directed evolution and site-directed mutagenesis, allows for the tailoring of enzymes to accept non-natural substrates and to produce desired stereoisomers with high fidelity.
For the synthesis of 3-aminopentanoic acid, an engineered transaminase could be developed to efficiently convert 3-oxopentanoic acid into either the (R)- or (S)-enantiomer of the product with high enantiomeric excess. This approach would be highly advantageous as it could provide direct access to the desired enantiomer in a single step from a prochiral precursor. Research has demonstrated the successful engineering of transaminases for the synthesis of other chiral amines and amino acids, indicating the feasibility of this strategy for 3-aminopentanoic acid.
Asymmetric Organic Synthesis of this compound Enantiomers
Asymmetric organic synthesis provides a powerful and versatile platform for the construction of chiral molecules with a high degree of stereocontrol. The use of chiral auxiliaries, ligands, and the design of diastereoselective reaction pathways are central to this field.
Applications of Chiral Auxiliaries and Ligands
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.org After the desired transformation, the auxiliary is removed, yielding the chiral product. Evans' oxazolidinone auxiliaries are a prominent example and can be utilized in asymmetric alkylation reactions. wikipedia.org
A potential synthesis of chiral 3-aminopentanoic acid using an Evans auxiliary could involve the acylation of the auxiliary with propionyl chloride, followed by α-alkylation of the resulting imide with an acetate enolate equivalent. Subsequent cleavage of the auxiliary would furnish the desired enantiomer of 3-aminopentanoic acid.
Table 2: Hypothetical Asymmetric Synthesis of (S)-3-Aminopentanoic Acid via an Evans Auxiliary
| Step | Reagents and Conditions | Intermediate/Product | Expected Diastereomeric/Enantiomeric Excess |
|---|---|---|---|
| 1. Acylation | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, n-BuLi, propionyl chloride | N-propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N/A |
| 2. Enolate Formation | LDA, THF, -78 °C | Lithium enolate | High Z-selectivity |
| 3. Alkylation | tert-Butyl bromoacetate | N-((S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoyl)-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | >95% de |
Pseudoephedrine is another effective chiral auxiliary that can be used in the asymmetric synthesis of β-amino esters through aza-Michael reactions. researchgate.netnih.gov
Diastereoselective Reaction Pathways
Diastereoselective reactions are a cornerstone of asymmetric synthesis, where a new chiral center is introduced in a molecule that already contains a chiral center, leading to the preferential formation of one diastereomer over others. The conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated ester is a common strategy for the synthesis of β-amino acids.
For the synthesis of 3-aminopentanoic acid, a diastereoselective Michael addition of a chiral amine to ethyl pent-2-enoate could be employed. The stereochemistry of the newly formed C-N bond would be controlled by the existing stereocenter on the amine. Subsequent removal of the chiral directing group would yield the enantiomerically enriched 3-aminopentanoic acid.
Classical Organic Synthesis Routes to this compound and its Precursors
Classical organic synthesis provides robust and often scalable methods for the preparation of a wide range of organic molecules. These methods, while not always stereoselective in their initial steps, can be adapted to produce racemic 3-aminopentanoic acid, which can then be resolved into its enantiomers, or can serve as a starting point for further modifications.
One plausible classical route involves the Hofmann rearrangement of 2-ethylsuccinamide. This reaction converts a primary amide into a primary amine with one fewer carbon atom. Starting from diethyl ethylmalonate, alkylation with ethyl chloroacetate followed by hydrolysis, decarboxylation, and amidation would yield 2-ethylsuccinamide. Treatment of this diamide with bromine and a base would then induce the Hofmann rearrangement to produce 3-aminopentanoic acid.
Another classical approach is the aza-Michael addition of ammonia or a protected amine to an α,β-unsaturated ester like ethyl pent-2-enoate. frontiersin.org This reaction directly forms the carbon-nitrogen bond at the β-position. The resulting racemic β-amino ester can then be hydrolyzed to give 3-aminopentanoic acid.
A further route could begin with ethyl 2-cyanopentanoate. Reduction of the nitrile group to a primary amine would yield ethyl 3-amino-2-ethylpropanoate. Subsequent hydrolysis of the ester would provide the target molecule.
Table 3: Comparison of Synthetic Strategies for this compound
| Synthetic Strategy | Key Transformation | Stereocontrol | Potential Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Chemoenzymatic Synthesis | Enzymatic kinetic resolution / Asymmetric amination | High enantioselectivity | Mild reaction conditions, high selectivity | Limited substrate scope of wild-type enzymes |
| Asymmetric Synthesis | Chiral auxiliary-directed alkylation / Diastereoselective Michael addition | High diastereoselectivity/enantioselectivity | Predictable stereochemical outcome, broad applicability | Requires stoichiometric amounts of chiral auxiliary, multiple steps |
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| (R)-3-Aminopentanoic acid |
| (S)-3-Aminopentanoic acid |
| Ethyl 3-aminopentanoate |
| 3-Oxopentanoic acid |
| Propionyl chloride |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one |
| n-Butyllithium (n-BuLi) |
| Lithium diisopropylamide (LDA) |
| tert-Butyl bromoacetate |
| Lithium hydroxide (LiOH) |
| Hydrogen peroxide (H₂O₂) |
| Tetrahydrofuran (THF) |
| Pseudoephedrine |
| Ethyl pent-2-enoate |
| 2-Ethylsuccinamide |
| Diethyl ethylmalonate |
| Ethyl chloroacetate |
| Bromine |
Multi-Step Conversions from Readily Available Starting Materials
The efficient construction of the 3-aminopentanoic acid backbone often relies on multi-step synthetic sequences that begin with simple and commercially available precursors. These routes are designed to introduce the required amino and carboxylic acid functionalities at specific positions on the pentane chain. Key strategies include leveraging classical organic reactions and developing novel catalytic systems.
One prominent approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated pentenoate derivative. For instance, the Michael addition of ammonia or a protected amine to ethyl pent-2-enoate can furnish the corresponding 3-amino ester, which upon hydrolysis and subsequent treatment with hydrochloric acid, yields the target hydrochloride salt.
Another versatile strategy employs diethyl malonate as a C2 synthon. In a typical sequence, diethyl malonate is first alkylated with a propyl halide. The resulting substituted malonic ester can then undergo a series of transformations, including hydrolysis, decarboxylation, and introduction of the amino group via methods such as the Hofmann, Curtius, or Schmidt rearrangements of a corresponding carboxylic acid derivative.
A pathway starting from 3-oxopentanoic acid, which can be synthesized from readily available materials, offers a direct route to the target molecule. The ketone functionality in 3-oxopentanoic acid can be converted to the amine via reductive amination. This one-pot reaction typically involves treating the keto acid with ammonia or an ammonium (B1175870) salt in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to directly form 3-aminopentanoic acid. Subsequent acidification with HCl provides the hydrochloride salt.
| Starting Material | Key Reagents | Intermediate(s) | Final Product |
| Ethyl pent-2-enoate | 1. NH3 or protected amine 2. H3O+ 3. HCl | Ethyl 3-aminopentanoate | This compound |
| Diethyl malonate | 1. NaOEt, Propyl bromide 2. Hydrolysis & Decarboxylation 3. SOCl2, NH3 4. Br2, NaOH (Hofmann) 5. HCl | Diethyl propylmalonate, Propylmalonic acid, Butanamide | This compound |
| 3-Oxopentanoic acid | 1. NH3, NaBH3CN or H2/Catalyst 2. HCl | - | This compound |
Functional Group Interconversions in this compound Synthesis
The strategic manipulation of functional groups is a cornerstone of synthesizing this compound, allowing for the introduction and modification of the key amino and carboxyl moieties. These interconversions are critical for navigating complex synthetic pathways and achieving the desired final product.
A crucial functional group interconversion is the transformation of a carbonyl group into an amino group. As mentioned previously, the reductive amination of 3-oxopentanoic acid or its esters is a direct and efficient method. This process involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Another important set of interconversions involves the conversion of a carboxylic acid or its derivatives into an amino group, typically with the loss of a carbon atom. These are particularly useful when building the carbon skeleton from precursors that are one carbon longer than the final product.
Hofmann Rearrangement : This reaction converts a primary amide, such as butanamide (derived from pentanoic acid), into a primary amine with one fewer carbon atom. The reaction proceeds through an isocyanate intermediate.
Curtius Rearrangement : In this rearrangement, an acyl azide, prepared from a carboxylic acid derivative, thermally decomposes to an isocyanate, which can then be hydrolyzed to the amine.
Schmidt Rearrangement : This reaction involves the treatment of a carboxylic acid with hydrazoic acid, typically in the presence of a strong acid, to yield an amine through an isocyanate intermediate.
The Gabriel synthesis offers a classic method for converting a halo-acid into a primary amine. For instance, 3-bromopentanoic acid can be reacted with potassium phthalimide to form an N-substituted phthalimide. Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group, yielding 3-aminopentanoic acid.
| Precursor Functional Group | Target Functional Group | Reagents/Reaction | Notes |
| Ketone (in 3-oxopentanoic acid) | Amine | NH3, H2/Pd or NaBH3CN | Direct conversion via reductive amination. |
| Carboxamide (e.g., Butanamide) | Amine | Br2, NaOH | Hofmann rearrangement; results in loss of one carbon. |
| Carboxylic Acid | Amine | 1. SOCl2 2. NaN3 3. Heat 4. H2O | Curtius rearrangement via an acyl azide. |
| Carboxylic Acid | Amine | HN3, H2SO4 | Schmidt rearrangement. |
| Halide (e.g., 3-bromopentanoic acid) | Amine | 1. Potassium phthalimide 2. H3O+ or N2H4 | Gabriel synthesis. |
Optimization of Synthetic Parameters for Industrial-Scale Production of this compound
The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a thorough optimization of synthetic parameters to ensure efficiency, safety, cost-effectiveness, and high product purity. Key areas of focus include reaction conditions, catalyst selection, solvent choice, and downstream processing.
For catalytic routes, such as the reductive amination of 3-oxopentanoic acid, the choice of catalyst and reaction conditions is paramount. Parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time must be carefully optimized to maximize the yield and selectivity while minimizing reaction time and catalyst cost. For instance, in a catalytic hydrogenation, different catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts will exhibit varying activities and selectivities.
Solvent selection is another critical factor. The ideal solvent should provide good solubility for the reactants and intermediates, be inert to the reaction conditions, facilitate product isolation, and be environmentally benign and easily recyclable. For the final hydrochloride salt formation and purification, the choice of solvent is crucial for achieving high purity and crystalline product. The use of mixed solvent systems can sometimes be employed to optimize solubility and crystallization.
Furthermore, process safety considerations are of utmost importance in an industrial setting. A thorough risk assessment of each step, including the handling of potentially hazardous reagents like hydrazoic acid (in the Schmidt reaction) or flammable solvents, is essential. The development of continuous flow processes is also an area of increasing interest, as it can offer improved safety, better heat and mass transfer, and more consistent product quality compared to traditional batch processes.
| Parameter | Optimization Strategy | Impact on Production |
| Catalyst | Screening of different catalysts (e.g., Pd, Pt, Ni), optimization of catalyst loading and particle size. | Cost, reaction rate, selectivity, and ease of separation. |
| Temperature | Studying the effect of temperature on reaction kinetics and byproduct formation. | Reaction rate, yield, and energy consumption. |
| Pressure | For gas-phase reactions (e.g., hydrogenation), optimizing pressure to enhance reaction rate and solubility of gases. | Reaction rate and equipment cost/safety. |
| Solvent | Selection of an appropriate solvent or solvent mixture for optimal solubility, reaction rate, and ease of product isolation. | Yield, purity, cost, and environmental impact. |
| Reactant Concentration | Optimizing the concentration of reactants to maximize throughput and minimize solvent usage. | Process efficiency and cost. |
| Purification Method | Development of efficient crystallization or other purification techniques to achieve high product purity. | Final product quality, yield, and cost. |
Chemical Transformations and Reactivity Profiles of 3 Aminopentanoic Acid Hydrochloride
Fundamental Reactivity of the Amino and Carboxyl Functional Groups in 3-Aminopentanoic Acid Hydrochloride
The reactivity of this compound is primarily dictated by its amino and carboxylic acid moieties. The hydrochloride salt ensures that the amino group is protonated in the solid state and in acidic to neutral aqueous solutions. The presence of these two functional groups on the same molecule allows for a range of intramolecular and intermolecular reactions.
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For simple carboxylic acids, this process typically requires high temperatures. However, the presence of a carbonyl group at the β-position relative to the carboxyl group significantly facilitates decarboxylation, often upon gentle heating. chemistrysteps.comyoutube.comyoutube.com This is a key step in synthetic pathways like the malonic ester and acetoacetic ester syntheses. chemistrysteps.comyoutube.com The mechanism proceeds through a cyclic, concerted transition state, leading to an enol intermediate which then tautomerizes to the more stable keto form. youtube.commasterorganicchemistry.com
While this enhanced reactivity is characteristic of β-keto acids, 3-aminopentanoic acid is a β-amino acid. The decarboxylation of amino acids is a common biosynthetic pathway, often catalyzed by enzymes called decarboxylases which typically require pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. wikipedia.org For instance, glutamic acid is decarboxylated to form GABA, and histidine is converted to histamine. wikipedia.org Non-enzymatic decarboxylation of amino acids can also be achieved, and the addition of catalytic amounts of cyclohexenone has been reported to catalyze this process, although it may lead to side products. wikipedia.org
Specific kinetic and mechanistic studies on the decarboxylation of this compound are not extensively documented in the literature. However, based on the general principles of β-amino acid reactivity, it is expected to be more resistant to thermal decarboxylation than its β-keto acid counterparts.
Transamination is a crucial biochemical reaction involving the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes known as transaminases or aminotransferases. chemicalbook.comwikipedia.orgyoutube.com This reversible reaction is fundamental to amino acid metabolism, enabling the synthesis of non-essential amino acids. youtube.com All transaminases require pyridoxal phosphate (PLP), a derivative of vitamin B6, as a coenzyme. youtube.comslideshare.net The reaction mechanism follows a ping-pong bi-bi model, where the amino group of the substrate is first transferred to the PLP coenzyme, forming pyridoxamine (B1203002) phosphate (PMP) and releasing the corresponding keto acid. In the second stage, the PMP donates the amino group to a new keto acid, regenerating the PLP and forming a new amino acid. wikipedia.org
Transaminases that act on the distal amino group of a substrate are classified as ω-transaminases. nih.gov All transaminases that process β-amino acids fall into this category. nih.gov These enzymes have garnered significant interest for the biocatalytic production of enantiopure β-amino acids. nih.gov
Research on a transaminase from Pseudomonas sp. strain AAC has shown activity with a range of ω-aminoalkanoates. glpbio.com While direct data for 3-aminopentanoic acid is limited, studies on homologous compounds provide insight into its potential as a substrate. For example, a study on ω-transaminases from different bacterial sources demonstrated their activity on 5-aminovaleric acid (5-aminopentanoic acid). The relative activities of these enzymes with various substrates are summarized in the table below.
| Substrate | PjAT Relative Activity (%) | CvAT Relative Activity (%) | VfAT Relative Activity (%) |
|---|---|---|---|
| (S)-α-Methylbenzylamine | 100 | 100 | 100 |
| 6-Aminohexanoic acid | 100 | 180 | 35 |
| 5-Aminopentanoic acid | 95 | 93 | 4 |
| 4-Aminobutanoic acid | 129 | 174 | 70 |
| Benzylamine | 208 | 406 | 208 |
These findings suggest that this compound could be a substrate for similar ω-transaminases, enabling its enzymatic conversion to 3-oxopentanoic acid.
Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. wikipedia.org A significant challenge in peptide synthesis is achieving the desired sequence without random coupling. wikipedia.org This necessitates the use of protecting groups for the amino and carboxyl functions that are not involved in the desired bond formation. wikipedia.orgtaylorandfrancis.com The N-terminus is commonly protected with groups like tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), while the C-terminus is often protected as an ester. wikipedia.orgnih.gov
The formation of the peptide bond itself requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. taylorandfrancis.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are frequently used for this purpose. wikipedia.org These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. wikipedia.org
The incorporation of β-amino acids like 3-aminopentanoic acid into peptide chains has been a subject of interest for creating peptidomimetics with unique structural and biological properties, such as enhanced stability against proteolytic degradation. nih.govnih.gov The synthesis of β-peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with appropriate modifications. nih.gov A variety of coupling reagents have been developed to facilitate efficient peptide bond formation, especially for sterically hindered or structurally unique amino acids.
| Reagent | Full Name | Notes |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Commonly used in solution-phase synthesis; byproduct is insoluble. wikipedia.org |
| DIC | Diisopropylcarbodiimide | Preferred for solid-phase synthesis due to soluble urea (B33335) byproduct. wikipedia.org |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient coupling with low racemization, often used with HOBt. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reacts faster than HBTU with less epimerization. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective, especially for coupling N-methyl amino acids. |
Derivatization Strategies for this compound
The functional groups of this compound allow for standard derivatization reactions such as esterification and amidation.
Esterification: The carboxyl group can be converted to an ester, a common strategy for protecting the C-terminus during peptide synthesis. taylorandfrancis.com Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst (like concentrated sulfuric acid or dry HCl gas), is a standard method. chemguide.co.ukpearson.comaklectures.com The reaction is reversible, and to drive it to completion, the water formed is typically removed, or an excess of the alcohol is used. chemguide.co.uk
Amidation: The carboxyl group can also be converted to an amide by reaction with a primary or secondary amine. This reaction generally requires the activation of the carboxylic acid, as described for peptide bond formation, using reagents like carbodiimides (DCC, DIC) or other coupling agents. wikipedia.org
The "side-chain" of 3-aminopentanoic acid is an ethyl group. The C-H bonds of this aliphatic chain are generally unreactive and their selective functionalization presents a significant chemical challenge. Direct functionalization would require overcoming the high bond dissociation energy of C(sp³)-H bonds.
While methods for the C-H functionalization of amino acid side chains exist, they are often specific to more activated positions (e.g., benzylic C-H bonds in phenylalanine) or require the presence of directing groups to achieve selectivity. For instance, oxidative functionalization of protected aliphatic amino acids has been achieved using iron complexes, leading to hydroxylation at the α-C-H bond or other positions in the side chain. sigmaaldrich.com However, these methods often lack perfect regioselectivity for unactivated C-H bonds.
Platinum-catalyzed dehydrogenation of α,β-sp³ C-H bonds of tertiary amines has been reported, leading to the formation of enamines that can be further functionalized. nih.gov However, applying such a strategy to the ethyl side chain of 3-aminopentanoic acid would be complex and has not been specifically described. The development of methods for the selective functionalization of unactivated alkyl side chains in amino acids remains an active area of research.
Stereochemical Influence on Reaction Pathways and Product Selectivity
The three-dimensional arrangement of substituents around the chiral C3 atom in this compound dictates the steric and electronic interactions that govern its participation in chemical reactions. This stereochemical influence is particularly evident in reactions where new stereocenters are formed or where the amino acid acts as a chiral auxiliary to control the stereochemistry of a transformation.
One of the most significant areas where the stereochemistry of 3-aminopentanoic acid plays a crucial role is in the synthesis of peptides and peptidomimetics. When incorporated into a peptide chain, the (R) or (S) configuration of the 3-aminopentanoic acid residue directly influences the diastereoselectivity of the coupling reaction and the conformational properties of the resulting peptide.
For instance, in a peptide coupling reaction between an N-protected amino acid and the enantiomers of 3-aminopentanoic acid methyl ester, the stereochemical outcome is highly dependent on the configuration of the starting materials. The coupling of an L-amino acid (S-configuration) with (S)-3-aminopentanoic acid will yield an (S,S)-dipeptide, while coupling with (R)-3-aminopentanoic acid will result in an (S,R)-dipeptide. These diastereomers possess different physical and chemical properties, including solubility, chromatographic behavior, and biological activity.
Table 1: Illustrative Diastereoselectivity in Dipeptide Synthesis
| N-Protected L-Amino Acid | 3-Aminopentanoic Acid Enantiomer | Coupling Reagent | Diastereomeric Ratio (S,S) : (S,R) | Diastereomeric Excess (d.e.) |
| Z-L-Alanine | (S)-3-Aminopentanoic Acid | HBTU/DIPEA | 95 : 5 | 90% |
| Z-L-Alanine | (R)-3-Aminopentanoic Acid | HBTU/DIPEA | 7 : 93 | 86% |
| Boc-L-Phenylalanine | (S)-3-Aminopentanoic Acid | EDCI/HOBt | 92 : 8 | 84% |
| Boc-L-Phenylalanine | (R)-3-Aminopentanoic Acid | EDCI/HOBt | 10 : 90 | 80% |
Note: The data in this table is illustrative and based on general principles of peptide coupling. Actual results may vary based on specific reaction conditions.
Furthermore, the stereochemistry of 3-aminopentanoic acid can direct the formation of specific secondary structures in β-peptides. β-peptides are known to adopt stable helical or sheet-like conformations, which are influenced by the stereochemical pattern of the constituent β-amino acid residues. For example, a β-peptide composed entirely of (S)-3-aminopentanoic acid residues would likely adopt a different and more defined helical structure compared to a peptide with a random sequence of (R) and (S) enantiomers.
Another important reaction pathway influenced by the stereochemistry of 3-aminopentanoic acid is intramolecular cyclization to form β-lactams. The formation of the four-membered ring is subject to stereoelectronic effects, and the pre-existing stereocenter at C3 can control the stereochemistry of the newly formed stereocenter at C4. For instance, the cyclization of an activated form of (R)-3-aminopentanoic acid would be expected to favor the formation of one diastereomer of the corresponding β-lactam over the other. The relative stereochemistry of the substituents on the β-lactam ring (cis or trans) is a direct consequence of the stereochemistry of the starting amino acid.
The use of 3-aminopentanoic acid as a chiral auxiliary is another area where its stereochemistry dictates the outcome of a reaction. In this approach, the chiral amino acid is temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is created, the chiral auxiliary is cleaved. The (R) or (S) configuration of the 3-aminopentanoic acid auxiliary would shield one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thus leading to a high degree of enantioselectivity in the final product.
Stereochemical Aspects and Chiral Control in 3 Aminopentanoic Acid Hydrochloride Research
Importance of Enantiomeric Purity in Biological Applications of 3-Aminopentanoic Acid Hydrochloride
In the realm of pharmacology and biochemistry, the enantiomeric purity of a compound is often a critical determinant of its biological activity. It is a well-established principle that the physiological effects of chiral drugs can be highly dependent on their stereochemistry. One enantiomer may exhibit potent therapeutic activity, while the other could be significantly less active, inactive, or even responsible for adverse effects.
Although specific biological applications for this compound are not extensively detailed in current literature, its structural classification as a β-amino acid places it in a class of compounds of significant interest for drug development. β-Amino acids are valued as building blocks for peptidomimetics—molecules that mimic the structure of peptides—and other pharmaceutically important compounds. They can be incorporated into peptide sequences to induce specific secondary structures and to increase resistance to enzymatic degradation.
Given that these molecules interact with chiral biological targets like enzymes and receptors, which themselves are composed of L-amino acids, the stereochemical orientation of a β-amino acid is crucial for proper binding and activity. Therefore, achieving high enantiomeric purity is a fundamental prerequisite for any meaningful investigation into the biological roles or therapeutic potential of this compound. The study of enantiomerically pure (R)- and (S)-3-aminopentanoic acid hydrochloride allows researchers to delineate the precise biological effects attributable to each specific stereoisomer.
Analytical Techniques for Stereochemical Elucidation of this compound
To analyze and confirm the stereochemical identity and purity of this compound, a range of sophisticated analytical techniques is employed. These methods are essential for quality control in both academic research and industrial production.
Chiral Chromatography Applications
Chiral chromatography is a powerful and widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
High-Performance Liquid Chromatography (HPLC) is the most common platform for this application. For underivatized amino acids like 3-aminopentanoic acid, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly effective. sigmaaldrich.com These columns can operate in various modes, including reversed-phase, and are compatible with mass spectrometry (LC-MS), allowing for both separation and identification. The separation mechanism relies on a combination of interactions, including ionic, hydrogen bonding, and dipole-dipole forces, between the analyte and the chiral selector.
Gas Chromatography (GC) on a chiral column is another viable method, often requiring derivatization of the amino acid to increase its volatility. nih.gov For example, the amino acid can be converted to a volatile ester derivative, which is then separated on a column containing a chiral selector, such as a derivatized cyclodextrin. gcms.cz
Below is a representative table illustrating the kind of data obtained from a chiral HPLC separation of a simple β-amino acid.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| (S)-Enantiomer | 8.5 | 2.1 |
| (R)-Enantiomer | 10.2 |
Note: This data is illustrative for a typical separation on a chiral column (e.g., teicoplanin-based) and does not represent actual experimental results for this compound. The resolution value (Rs) indicates the degree of separation between the two peaks, with a value >1.5 generally considered baseline separation.
Spectroscopic Methods for Enantiomeric Excess Determination
Spectroscopic techniques provide alternative or complementary methods for determining the enantiomeric excess (ee), which is a measure of the purity of a chiral sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of a chiral solvating agent (CSA) can induce a chemical shift difference between the signals of the (R) and (S) enantiomers. researchgate.net The CSA forms transient, diastereomeric complexes with the analyte enantiomers, which exist in a fast exchange regime on the NMR timescale. semmelweis.hu Because diastereomers have different physical properties, the corresponding nuclei in the two enantiomers become chemically non-equivalent, resulting in separate peaks in the NMR spectrum. semmelweis.hu The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio. nih.gov
| Proton | Chemical Shift without CSA (ppm) | Chemical Shift with (R)-CSA (ppm) | Chemical Shift with (S)-CSA (ppm) |
|---|---|---|---|
| α-CH ((S)-enantiomer) | 2.50 (multiplet) | 2.52 (multiplet) | 2.55 (multiplet) |
| α-CH ((R)-enantiomer) | 2.55 (multiplet) | 2.52 (multiplet) |
Note: This table provides hypothetical data to illustrate how the proton signals of enantiomers can be resolved in the presence of a chiral solvating agent. The difference in chemical shifts (Δδ) allows for the quantification of each enantiomer.
Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right-handed circularly polarized light. Chiral molecules absorb these two types of light differently, resulting in a characteristic CD spectrum. Enantiomers produce mirror-image CD spectra. The intensity of the CD signal is proportional to the concentration and enantiomeric excess of the sample, making it a useful tool for quantifying enantiomeric purity, provided a reference spectrum of the pure enantiomer is available.
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. thepharmajournal.com The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org
For a chiral molecule like this compound, successful crystallization of an enantiomerically pure sample allows for the unambiguous assignment of its configuration as either (R) or (S). This is achieved through the analysis of anomalous dispersion, an effect that is sensitive to the absolute structure of the crystal. thepharmajournal.com This method provides incontrovertible proof of the molecule's stereochemistry and is considered the "gold standard" for absolute configuration assignment.
Control of Stereoselectivity in the Synthesis of this compound and its Chiral Derivatives
The production of enantiomerically pure this compound is a key challenge for its use in research and development. Chemists employ several strategies to control the stereochemical outcome of a reaction, a field known as asymmetric synthesis. youtube.com
Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. Common methods include:
Use of Chiral Catalysts: A small amount of a chiral catalyst can direct a reaction to produce predominantly one enantiomer. For β-amino acids, organocatalysis is a powerful tool. nih.gov
Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to guide the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Substrate-Controlled Synthesis: If a starting material is already chiral, it can influence the creation of new stereocenters.
A relevant example is the synthesis of (2S,3R)-2-methyl-3-aminopentanoic acid hydrochloride, a derivative of the target compound. In this synthesis, the highly stereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester was used to set the desired stereochemistry in a predictable manner. thieme-connect.com
Chiral Resolution: This strategy involves the separation of a racemic mixture. A common method is to react the racemic 3-aminopentanoic acid with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. Once the diastereomeric salts are separated, the chiral resolving agent is removed, yielding the individual (R) and (S) enantiomers of 3-aminopentanoic acid, which are then converted to their hydrochloride salts.
Biological Activities and Molecular Mechanisms of 3 Aminopentanoic Acid Hydrochloride
Biological Significance and Biosynthetic Pathways of 3-Aminopentanoic Acid
The natural occurrence and biosynthetic pathways of 3-aminopentanoic acid are not well-documented in prominent scientific databases. Elucidation of its precise roles in metabolic and biosynthetic processes requires further dedicated research.
Role in Natural Product Biosynthesis, e.g., Valine
Current scientific literature does not provide evidence for the direct involvement of 3-aminopentanoic acid as an intermediate or precursor in the biosynthesis of the proteinogenic amino acid valine. The established biosynthetic pathway of valine in microorganisms and plants originates from pyruvate.
Integration into Bioactive Peptides, e.g., Cyclic Lipopeptides and Depsipeptides
There is no specific information available in the reviewed scientific literature that documents the natural incorporation of 3-aminopentanoic acid into cyclic lipopeptides or depsipeptides. While the synthesis of peptides containing non-standard amino acids is a broad area of research, specific examples involving 3-aminopentanoic acid in these particular classes of natural products have not been found.
Exploration as a Metabolite in Biological Systems
Exploratory studies to identify 3-aminopentanoic acid as a metabolite in various biological systems, including microorganisms, plants, and animals, have not been reported in the available scientific literature. Therefore, its status as a natural metabolite remains unconfirmed.
Pharmacological Profiles of 3-Aminopentanoic Acid Hydrochloride
The pharmacological characteristics of this compound are largely uninvestigated, with a notable absence of published studies on its interactions with biological targets such as receptors and enzymes.
Investigation of Receptor Binding and Modulation
A review of scientific literature and pharmacological databases reveals no studies investigating the binding affinity or modulatory effects of this compound on any specific receptors.
Enzyme Inhibition and Regulatory Effects, e.g., Bacterial DNA Gyrase and Protein Synthesis Inhibition
There is no available research data to suggest that this compound possesses inhibitory activity against bacterial DNA gyrase or that it interferes with the process of protein synthesis. Studies on the enzymatic and regulatory effects of this specific compound are currently absent from the scientific record.
Cellular and Molecular Mechanisms of Action for this compound
This compound, a derivative of the β-amino acid 3-aminopentanoic acid, is primarily recognized in scientific literature as a chemical building block, particularly in the synthesis of more complex molecules and peptides. guidechem.com While its direct biological activities and molecular mechanisms are not extensively detailed in publicly available research, its structural classification as a β-amino acid provides a framework for its potential biological roles.
Detailed studies identifying specific molecular targets for this compound are not prevalent in the current body of scientific literature. As a β-amino acid, it is structurally related to endogenous molecules that interact with various cellular components. However, specific receptor binding affinities, enzyme inhibition constants, or other direct molecular interactions for this compound have not been characterized. Its utility is most frequently cited in the context of organic synthesis rather than as a specific bioactive agent with defined targets. guidechem.com
The potential for this compound to modulate neurotransmission is suggested by its classification as an amino acid derivative, a class of molecules that includes major neurotransmitters like glutamate (B1630785) and GABA. tmc.edu Specifically, the (R)-enantiomer of 3-aminopentanoic acid is noted for its potential role in neurotransmission processes. guidechem.com Amino acids can exert modulatory effects on neuronal activity, both pre- and post-synaptically. tmc.edu However, specific studies detailing the mechanisms—such as interaction with neurotransmitter receptors (e.g., GABA or glutamate receptors), influence on neurotransmitter synthesis, or reuptake processes—for this compound have not been identified.
Antimicrobial Efficacy and Mechanisms of this compound
There is no significant evidence in the reviewed scientific literature to support the antimicrobial efficacy of this compound. While the broader class of amino acid derivatives has been explored for antimicrobial properties, specific studies testing this compound against bacterial or fungal pathogens are absent. Therefore, its potential as an antimicrobial agent, including any associated mechanisms of action, remains unconfirmed.
Applications of 3 Aminopentanoic Acid Hydrochloride in Advanced Research and Industrial Sciences
Role as a Key Pharmaceutical Intermediate and Building Block
3-Aminopentanoic acid hydrochloride, a derivative of the non-proteinogenic β-amino acid, serves as a crucial component in the field of medicinal chemistry and pharmaceutical development. cymitquimica.comguidechem.com Its structural characteristics, including a five-carbon chain with an amino group at the β-position, make it a valuable starting material for creating more complex molecules. cymitquimica.com The hydrochloride salt form is often preferred as it improves the compound's stability and solubility in water-based solutions, facilitating its use in various synthetic and biochemical processes. cymitquimica.com
Synthesis of Therapeutic Agents
As a versatile chemical building block, 3-aminopentanoic acid is utilized in the synthesis of a range of pharmaceutical compounds. guidechem.comchemicalbook.com Its chiral nature, particularly the (R)-enantiomer, is significant in the development of specific, biologically active drugs. guidechem.com The presence of both an amine and a carboxylic acid functional group allows it to participate in diverse chemical reactions to construct the core structures of therapeutic agents. cymitquimica.com While detailed synthetic pathways for specific commercial drugs are often proprietary, the literature points to the use of related δ-aminopentanoic acid carboxamides in the synthesis of the antituberculosis molecule Telacebec (Q203), highlighting the role of similar amino acid structures in creating potent therapeutics. researchgate.net
Precursor in Drug Discovery Pipelines
In the early stages of drug discovery, 3-aminopentanoic acid and its hydrochloride salt are employed as precursors to generate novel molecular entities. guidechem.comchemicalbook.com Its unique structure is an important component in the field of medicinal chemistry for designing compounds with a wide array of pharmacological activities. guidechem.com Researchers in the life science industry utilize such unique chemical building blocks to develop new drug candidates for a variety of therapeutic areas. sigmaaldrich.com The ability to create derivatives from this core structure allows for the exploration of new chemical space and the optimization of lead compounds in the ongoing search for new and effective medicines.
Potential in Anti-Infective Drug Development
The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. mdpi.com While direct studies on this compound are limited, research into related compounds suggests the potential of this chemical class. For instance, preliminary studies on 3-aminopentanedioic acid, a related dicarboxylic acid, indicate it may possess antimicrobial properties, making it a candidate for the development of new antibiotics.
Furthermore, synthetic strategies involving similar amino acid structures have proven successful in creating potent anti-infective agents. The synthesis of Telacebec (Q203), a molecule targeting tuberculosis, has been achieved using 3-arylated δ-aminopentanoic acid derivatives. researchgate.net This demonstrates the utility of aminopentanoic acid scaffolds in the rational design of new drugs to combat infectious diseases. These examples underscore the potential for this compound to serve as a foundational element in the synthesis of new anti-infective therapies. nih.govnih.gov
Biotechnological Exploitation of this compound
Beyond pharmaceuticals, 3-aminopentanoic acid and its analogs have found applications in biotechnology, particularly in fermentation and marine science. The compound's water solubility and stability in its hydrochloride form make it well-suited for use in aqueous biotechnological systems. cymitquimica.com
Enhancement of Microbial Fermentation Processes
Certain amino acid derivatives can significantly influence metabolic pathways in microorganisms. In this context, 3-aminopentanedioic acid, a structurally similar compound, has been shown to enhance the production of γ-polyglutamic acid (γ-PGA) in microbial fermentation when added as a supplement to the fermentation media. This suggests that β-amino acids can be used to optimize and improve the yields of valuable biopolymers produced through fermentation, a cornerstone of industrial biotechnology.
Applications in Marine Biotechnology
The origins of some of these compounds are found in marine environments. For example, 3-aminopentanedioic acid has been identified as a natural metabolite in marine algae, specifically Chondria armata. This discovery points to its ecological role and opens avenues for its application in marine biotechnology. The study of such naturally occurring compounds can lead to the development of new products and processes derived from marine bioresources.
Research Findings on 3-Aminopentanoic Acid and Related Compounds
| Compound | Application Area | Key Finding | Source Index |
|---|---|---|---|
| (R)-3-Aminopentanoic acid | Pharmaceutical Synthesis | Used as a building block for synthesizing various drugs and pharmaceutical compounds. guidechem.comchemicalbook.com | guidechem.com, chemicalbook.com |
| This compound | Biochemistry / Organic Synthesis | The hydrochloride salt form enhances stability and solubility in aqueous solutions, making it suitable for biochemical applications. cymitquimica.com | cymitquimica.com |
| 3-aminopentanedioic acid | Anti-Infective Research | Preliminary studies suggest potential antimicrobial activity. | |
| δ-aminopentanoic acid derivatives | Anti-Infective Synthesis | Utilized in the synthesis of the antituberculosis molecule Telacebec (Q203). researchgate.net | researchgate.net |
| 3-aminopentanedioic acid | Microbial Fermentation | Enhances the production of γ-polyglutamic acid (γ-PGA) when used as a supplement. | |
| 3-aminopentanedioic acid | Marine Biotechnology | Identified as a metabolite from the marine algae Chondria armata. |
Utilization in Fine Chemical Synthesis
This compound serves as a valuable and versatile building block in the field of fine chemical synthesis, particularly in the construction of complex organic molecules with significant biological activity. Its bifunctional nature, possessing both an amine and a carboxylic acid group, along with a specific stereochemical configuration in its chiral forms, makes it a sought-after precursor for various classes of compounds.
One of the primary applications of 3-aminopentanoic acid is in the synthesis of β-peptides. Unlike natural peptides composed of α-amino acids, β-peptides are polymers of β-amino acids. They are known for their ability to form stable, predictable secondary structures, such as helices, and for their resistance to enzymatic degradation. For instance, (S)-3-aminopentanoic acid has been utilized in the solid-phase synthesis of 14-helical β-peptides. nih.govacs.org Research has demonstrated that by incorporating residues like (S)-3-aminopentanoic acid, β-peptides can be designed to have specific properties, such as antifungal activity against pathogenic yeasts like Candida species. nih.gov
The compound is also a key starting material for the synthesis of β-lactams, which form the core structure of many important antibiotics, including penicillins. dokumen.pub The synthesis of novel antibiotic analogues through mutasynthesis is another significant application. In this technique, a mutant microorganism that is blocked in the production of a natural metabolite is supplied with a synthetic precursor. For example, when a mutant strain of Streptomyces sp., incapable of producing the natural starter unit for sipanmycin biosynthesis, was fed with 3-aminopentanoic acid, it produced novel sipanmycin analogues. asm.orgasm.orguniovi.es This highlights the utility of 3-aminopentanoic acid in generating new bioactive compounds with potentially improved therapeutic properties.
Furthermore, β-amino acids like 3-aminopentanoic acid are integral to the synthesis of other complex natural products and their analogues, such as the mixirins, a family of cyclic lipopeptides with antitumour properties. ucl.ac.uk The ability to create stereochemically defined centres and to introduce specific side chains makes this compound a crucial tool for medicinal chemists and those involved in the synthesis of specialized organic compounds.
Table 1: Examples of Fine Chemicals Synthesized Using 3-Aminopentanoic Acid
| Resulting Compound Class | Specific Example | Precursor Used | Application/Significance |
| β-Peptides | 14-Helical Peptides | (S)-3-Aminopentanoic acid | Antifungal agents |
| Antibiotics (β-Lactams) | Penicillin-related structures | 3-Aminopentanoic acid | Core structure of major antibiotics |
| Antibiotic Analogues | Sipanmycin Derivatives | 3-Aminopentanoic acid | Generation of new antibiotics via mutasynthesis |
| Cyclic Lipopeptides | Mixirins | β-Amino acid derivatives | Antitumour agents |
Research Applications in Biochemical Assays, e.g., Ligand Binding Studies
In biochemical research, 3-aminopentanoic acid and its derivatives are utilized in various assays to probe biological systems and to develop new therapeutic agents. While it may not always be the primary ligand itself, its incorporation into larger molecules is critical for studying molecular interactions and biological activity.
A key application is in the design of enzyme inhibitors and the study of their binding mechanisms. For example, a derivative, 5,5-di-fluoro-2-keto-3-aminopentanoic acid, has been used in structural studies where it was complexed with the NS3 protease of the Hepatitis C virus. researchgate.netnih.gov Such studies are fundamental in drug discovery, as they reveal the precise interactions between an inhibitor and the active site of an enzyme, guiding the design of more potent and selective drugs.
The core structure of 3-aminopentanoic acid is also found in molecules designed to interact with specific cellular receptors. For instance, γ-glutamyl peptides, which can incorporate a variety of amino acid residues, have been investigated as agonists for the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor involved in calcium homeostasis. jst.go.jp By synthesizing and testing a library of these peptides, researchers can elucidate the structure-activity relationships that govern receptor binding and activation.
Table 2: Research Applications of 3-Aminopentanoic Acid in Biochemical Assays
| Assay Type | Molecule Studied | Target | Purpose of Assay |
| Enzyme Inhibition / Structural Study | 5,5-di-fluoro-2-keto-3-aminopentanoic acid | NS3 Protease (Hepatitis C Virus) | To understand inhibitor binding and guide drug design. researchgate.netnih.gov |
| Receptor Agonism Assay | γ-Glutamyl Peptides (analogues) | Calcium-Sensing Receptor (CaSR) | To determine structure-activity relationships for receptor activation. jst.go.jp |
| Cytotoxicity Assay | Sipanmycin Analogues | Various Tumor Cell Lines | To evaluate the anticancer potential of newly synthesized antibiotics. asm.org |
| Antifungal Susceptibility Assay (MIC) | 14-Helical β-Peptides | Candida species | To quantify the antifungal activity against pathogenic yeasts. nih.gov |
Advanced Analytical Characterization and Computational Studies of 3 Aminopentanoic Acid Hydrochloride
Spectroscopic Analysis for Structural and Purity Confirmation
Spectroscopic methods are indispensable for the unambiguous elucidation of a molecule's structure and for verifying its purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the chemical identity of 3-Aminopentanoic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.
For this compound, ¹H NMR spectroscopy is expected to reveal distinct signals for the protons in its structure. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide information about the electronic environment and connectivity of the protons. For instance, the protons on the carbon adjacent to the electron-withdrawing ammonium (B1175870) group would be expected to resonate at a lower field (higher ppm) compared to the protons of the terminal methyl group.
Similarly, ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at a very low field. The carbon atom bonded to the amino group (C3) would also exhibit a specific chemical shift influenced by the electronegativity of the nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (COOH) | - | ~175-180 |
| C2 (CH₂) | ~2.4-2.6 | ~35-40 |
| C3 (CH-NH₃⁺) | ~3.2-3.5 | ~45-50 |
| C4 (CH₂) | ~1.6-1.8 | ~25-30 |
| C5 (CH₃) | ~0.9-1.1 | ~10-15 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with the N-H stretching vibrations of the ammonium group. A strong absorption peak around 1700-1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carboxylic acid. The N-H bending vibrations of the primary amine hydrochloride would likely appear in the 1500-1600 cm⁻¹ region.
Raman spectroscopy, which relies on the scattering of light, would also provide valuable information. The C-C skeletal vibrations and symmetric stretching vibrations of non-polar bonds often give strong Raman signals, complementing the information obtained from IR spectroscopy.
Table 2: Expected IR and Raman Active Functional Group Vibrations for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |
| N-H (Ammonium) | Stretching | 2800-3200 (broad) | Moderate |
| C-H (Alkyl) | Stretching | 2850-2960 | Strong |
| C=O (Carboxylic Acid) | Stretching | 1700-1730 | Moderate |
| N-H (Ammonium) | Bending | 1500-1600 | Weak |
| C-N | Stretching | 1000-1250 | Moderate |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, the molecular weight of the free base is 117.15 g/mol , and the hydrochloride salt is 153.61 g/mol . scbt.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for the free base would be observed at m/z 117. The fragmentation of this molecular ion would likely involve the loss of the carboxyl group (COOH), resulting in a fragment at m/z 72, and the loss of the ethyl group (CH₂CH₃), leading to a fragment at m/z 88. The presence of the amino group often leads to alpha-cleavage, which in this case would result in fragments from the cleavage of the C2-C3 and C3-C4 bonds.
Chromatographic Methods for Purity Assessment and Separation of Isomers
Chromatographic techniques are essential for determining the purity of a compound and for separating it from any impurities or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.
The purity of this compound can be assessed using reversed-phase HPLC with a suitable C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a UV detector, as the carboxyl group provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.
Since 3-Aminopentanoic acid is a chiral molecule, existing as (R) and (S) enantiomers, chiral chromatography is necessary to separate these isomers. This is crucial for pharmaceutical applications where often only one enantiomer is biologically active. Chiral HPLC is a powerful technique for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. A database from Chiral Technologies indicates that 3-aminopentanoic acid can be successfully separated on a CHIRALPAK ZWIX(-) column. hplc.eu The mobile phase used in this separation was a mixture of methanol and acetonitrile containing acetic acid and triethylamine. hplc.eu
Table 3: Example of a Chiral HPLC Method for the Separation of 3-Aminopentanoic Acid Enantiomers
| Parameter | Condition |
| Column | CHIRALPAK ZWIX(-) |
| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) containing 25 mM Acetic Acid and 50 mM Triethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV or Mass Spectrometry |
| Reference | hplc.eu |
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling have become integral tools in modern drug discovery, allowing for the prediction of molecular properties and interactions, thereby guiding experimental work.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is used to understand the binding mode of a potential drug and to estimate its binding affinity.
As a beta-amino acid and an analogue of gamma-aminobutyric acid (GABA), this compound is of interest for its potential interactions with various biological targets, including GABA receptors and transporters. nih.govwikipedia.org Molecular docking studies can be employed to investigate how this molecule might fit into the binding sites of these proteins.
While specific molecular docking studies for this compound are not prominently published, research on other beta-amino acids and GABA analogues provides a framework for how such studies could be conducted. nih.govnih.govacs.orgnih.gov For example, a docking simulation would involve preparing a 3D structure of the 3-aminopentanoic acid molecule and a model of the target protein's binding site. The docking algorithm would then explore various possible binding poses, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results could reveal key amino acid residues in the receptor that are important for binding and could help in the design of more potent and selective analogues.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic structure and predicting the reactivity of this compound. These in-silico studies are typically initiated by constructing a three-dimensional model of the molecule. In the absence of experimental structural data from techniques like X-ray crystallography for this compound, the initial geometry is built using standard bond lengths and angles, and then optimized using computational methods.
Density Functional Theory (DFT) is a widely employed method for such investigations, offering a good balance between accuracy and computational cost. A common approach involves using a functional such as B3LYP or M06-2X in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to perform geometry optimization and subsequent electronic property calculations. scirp.org The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial to simulate the influence of a solvent, which is particularly important for a charged species like a hydrochloride salt. scirp.orgnih.gov
The optimized electronic structure provides access to several key molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
Furthermore, the distribution of electron density can be visualized through an electrostatic potential (MEP) map. The MEP map highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the protonated amine group (-NH3+) is expected to be a region of high positive potential, while the oxygen atoms of the carboxylic acid group are anticipated to show negative potential.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative basis for comparing the reactivity of different molecules.
Table 1: Illustrative Calculated Electronic Properties of this compound
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 8.0 eV |
| Electronegativity (χ) | Tendency to attract electrons | 4.5 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 4.0 eV |
| Global Electrophilicity (ω) | Electrophilic nature of the molecule | 2.53 eV |
Note: The values presented in this table are illustrative and based on typical ranges observed for similar small organic molecules. They are intended to demonstrate the type of data generated from quantum chemical calculations and are not derived from a specific published study on this compound.
Conformational Analysis and Energy Minimization Studies
The flexibility of the pentanoic acid backbone in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.
A common technique for conformational analysis is to perform a systematic scan of the potential energy surface by rotating the molecule around its single bonds. For this compound, the key dihedral angles to consider would be along the C-C backbone. For each incremental rotation, a geometry optimization is performed to find the lowest energy structure for that particular dihedral angle arrangement.
These calculations, often carried out using the same DFT methods as for electronic structure analysis, result in a potential energy profile that shows the energy of the molecule as a function of the dihedral angle. The minima on this profile correspond to stable conformers. The energy difference between these conformers indicates their relative populations at a given temperature. The most stable conformer is the one with the global minimum energy.
The presence of the protonated amine and the carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the stability of certain conformations. For instance, a hydrogen bond could form between the -NH3+ group and the carbonyl oxygen of the carboxylic acid, leading to a folded or cyclic-like conformation.
Table 2: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (N-C3-C4-C5) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 1 (Global Minimum) | -175° | 0.00 | Extended chain, minimal steric hindrance |
| 2 | 65° | 1.2 | Gauche interaction between N and C5 |
| 3 | -60° | 1.5 | Gauche interaction, potential weak H-bond |
| 4 | 0° | 4.5 | Eclipsed conformation, high steric strain |
Note: The data in this table is hypothetical and serves to illustrate the results of a conformational analysis study. The dihedral angles and relative energies are representative examples for a flexible molecule and are not based on actual calculations for this compound.
Q & A
Basic Research Questions
Q. How can researchers synthesize 3-aminopentanoic acid hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis begins with chiral precursors such as (R)-3-hydroxybutanoic acid. Key steps include amino group introduction via protection (e.g., tert-butoxycarbonyl [Boc]), activation (e.g., mesylation), and substitution. Purification via recrystallization or chiral chromatography ensures enantiomeric purity. Hydrochloride salt formation is achieved by treating the free base with HCl gas in a non-aqueous solvent .
Q. What spectroscopic techniques are critical for confirming the structure and chirality of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify backbone protons and carbons, while NOESY/ROESY confirms stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
- X-ray Crystallography : Resolves absolute configuration for chiral centers .
Q. What are the primary applications of this compound as a chiral building block?
- Methodological Answer : It serves as a precursor for enantiomerically pure pharmaceuticals (e.g., β-lactam antibiotics) and agrochemicals. Researchers use it in asymmetric synthesis to introduce amino acid motifs into peptides or enzyme inhibitors. Its stereochemistry ensures selective binding in receptor-ligand studies .
Advanced Research Questions
Q. How can co-elution challenges in chromatographic analysis of this compound be resolved?
- Methodological Answer : Co-elution with isomers (e.g., L-valine, L-isovaline) occurs in standard HPLC conditions. Mitigation strategies include:
- Mobile Phase Optimization : Adjust pH or use ion-pairing agents (e.g., heptafluorobutyric acid).
- Column Selection : Chiral columns (e.g., Chirobiotic T) separate enantiomers.
- Orthogonal Methods : Validate via capillary electrophoresis (CE) or LC-MS/MS .
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer : Enantiomers exhibit differential binding to biological targets. For example:
- Receptor Assays : Compare D- and L-forms in competitive binding studies using radiolabeled ligands.
- Enzyme Inhibition : Measure IC₅₀ values for each enantiomer against target enzymes (e.g., aminotransferases) .
Q. What experimental designs address contradictions in metabolic pathway data for this compound?
- Methodological Answer : Contradictions arise from degradation products or enzyme variability. Solutions include:
- Radiolabeled Tracers : Use ¹⁴C-labeled compound to track metabolic fate.
- Knockout Models : Study pathways in microbial or cell models lacking specific enzymes (e.g., aminotransferase knockouts).
- Stability Studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) .
Q. How can reaction conditions be optimized for scalable synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Screen temperature, solvent, and catalyst ratios to maximize yield.
- Catalyst Optimization : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .
Q. What strategies resolve data discrepancies in purity assessments of this compound?
- Methodological Answer : Discrepancies may stem from impurities (e.g., residual solvents) or isomer contamination. Approaches include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
